

"4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid" molecular weight

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Compound of Interest

Compound Name: 4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid

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An In-depth Technical Guide to **4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic Acid**

Abstract

This technical guide provides a comprehensive overview of **4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid**, a heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. The 1,2,4-oxadiazole moiety is a recognized bioisostere for esters and amides and is a key scaffold in numerous biologically active molecules.^[1] This document details the fundamental physicochemical properties of the title compound, including its molecular weight and structure. Furthermore, it outlines a robust and efficient synthesis protocol, methods for spectroscopic characterization, and discusses its potential applications as a versatile building block in drug discovery and development. This guide is intended for researchers, chemists, and drug development professionals seeking detailed, actionable information on this compound.

Introduction to 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This scaffold has garnered substantial attention in pharmaceutical research due to its metabolic stability and its ability to participate in hydrogen bonding, making it a valuable component in the design of therapeutic agents.^[1] Derivatives of 1,2,4-oxadiazole have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, analgesic, and antibacterial properties.^[1] The compound **4-(5-**

ethyl-1,2,4-oxadiazol-3-yl)benzoic acid incorporates this privileged scaffold with a benzoic acid functional group, opening avenues for its use as a molecular building block for creating extensive compound libraries through modification of the carboxylic acid moiety.

Physicochemical and Structural Properties

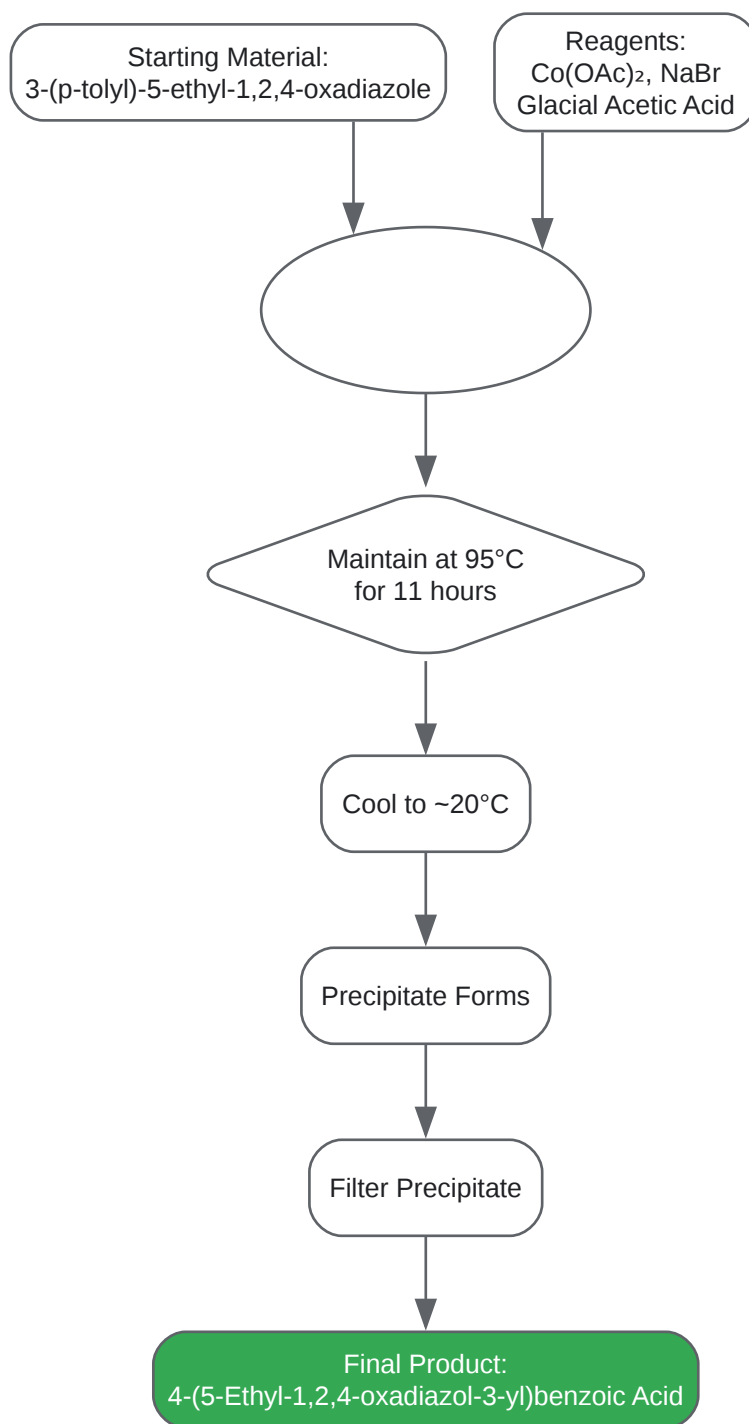
The fundamental properties of **4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid** are critical for its application in experimental settings. These properties determine its solubility, reactivity, and suitability for various biological and chemical assays. While experimental data for this specific isomer is not widely published, the properties can be reliably calculated based on its structure and compared to its close isomers.^[2]

Data Summary Table

Property	Value	Source
IUPAC Name	4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid	-
Molecular Formula	C ₁₁ H ₁₀ N ₂ O ₃	[2]
Molecular Weight	218.21 g/mol	[2]
Exact Mass	218.0691 u	[2]
Isomer CAS Number	859155-81-0 (for 3-yl isomer)	[2]
Calculated XLogP3	2.76 (for 3-yl isomer)	[2]
Topological Polar Surface Area	76.2 Å ² (for 3-yl isomer)	[2]
Calculated Boiling Point	431.8 ± 47.0 °C at 760 mmHg (for 3-yl isomer)	[2]
Calculated Density	1.3 ± 0.1 g/cm ³ (for 3-yl isomer)	[2]

Chemical Structure

The molecular structure consists of a central benzoic acid moiety substituted at the 4-position with a 5-ethyl-1,2,4-oxadiazole ring.



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Caption: Workflow for the synthesis of the title compound via catalytic oxidation.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized **4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid**, a suite of spectroscopic techniques should be employed. Based on the structure, the following spectral features are anticipated:

- ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should exhibit distinct signals corresponding to the different types of protons. The aromatic protons on the benzoic acid ring will likely appear as two doublets in the downfield region (δ 7.5-8.5 ppm). The ethyl group will present as a quartet for the methylene (-CH₂-) protons (around δ 2.8-3.0 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.3-1.5 ppm). The acidic proton of the carboxyl group will appear as a broad singlet at a very downfield chemical shift (δ > 10 ppm), which can be confirmed by a D₂O exchange experiment.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show signals for all 11 unique carbon atoms. Key signals would include the carbonyl carbon of the carboxylic acid (~165-170 ppm), carbons of the oxadiazole ring (~160-175 ppm), and the aromatic carbons (~125-140 ppm), in addition to the two signals for the ethyl group in the aliphatic region.
- Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in negative ion mode should show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 217.06. In positive ion mode, a peak for the protonated molecule [M+H]⁺ at m/z 219.08 would be expected.
- Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C=N stretching from the oxadiazole ring (~1600 cm⁻¹), and C-O stretching bands.

Potential Applications in Research and Development

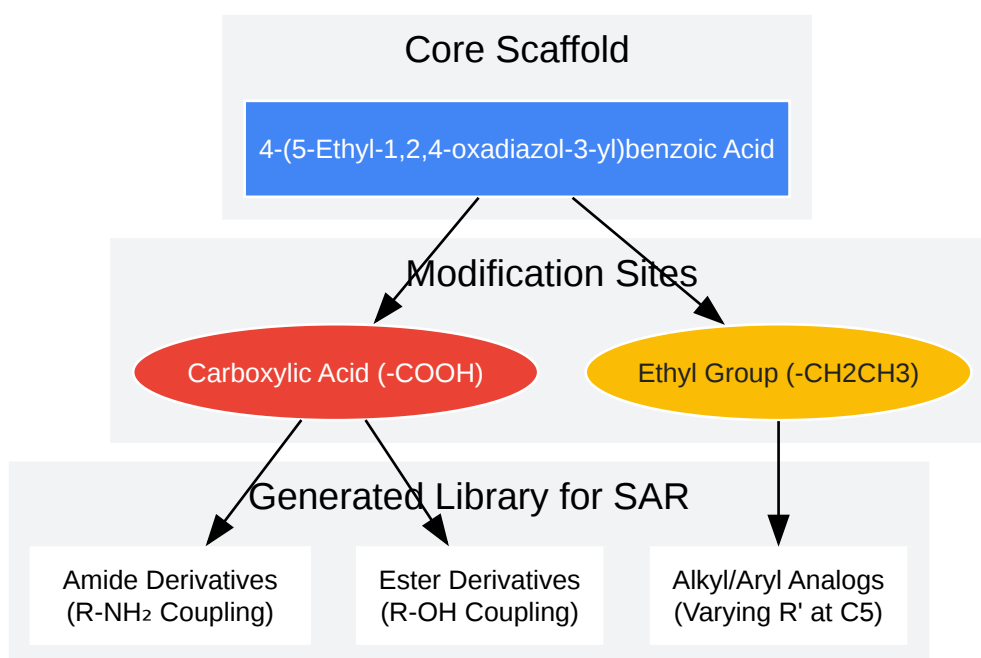
The unique structural combination of a stable heterocyclic ring and a reactive carboxylic acid handle makes **4-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid** a highly valuable intermediate for drug discovery and materials science.

Drug Discovery

The title compound is an ideal scaffold for generating libraries of novel chemical entities for high-throughput screening. The carboxylic acid group serves as a versatile anchor point for amide coupling reactions, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).

- As a Scaffold: The core structure can be used to develop inhibitors for various enzymes, such as kinases or proteases, where the benzoic acid can interact with basic residues in an active site and the oxadiazole can form key hydrogen bonds. [3]* Bioisosterism: The 1,2,4-oxadiazole ring is a well-known bioisostere of ester and amide groups, providing improved metabolic stability and pharmacokinetic properties compared to its acyclic counterparts. [1]* Therapeutic Areas: Given the broad bioactivity of 1,2,4-oxadiazoles, derivatives of this compound could be investigated as potential anticancer, anti-inflammatory, or antimicrobial agents. [1][4]

Diagram of Application in SAR Studies



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Caption: Role as a scaffold for Structure-Activity Relationship (SAR) studies.

Conclusion

4-(5-Ethyl-1,2,4-oxadiazol-3-yl)benzoic acid is a compound with significant potential, underpinned by its molecular weight of 218.21 g/mol and its versatile chemical structure. The presence of the proven 1,2,4-oxadiazole pharmacophore combined with a modifiable benzoic acid group makes it an attractive starting point for the synthesis of novel therapeutic agents and functional materials. The efficient, high-yield synthesis protocol further enhances its utility for researchers. This guide provides the foundational knowledge required for scientists to incorporate this valuable chemical entity into their research and development programs.

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